molecular formula C11H11BrClN3O B1382561 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416713-55-7

3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1382561
CAS No.: 1416713-55-7
M. Wt: 316.58 g/mol
InChI Key: KTQHODIZMVZSFE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic heterocyclic core. The structure features a bromine atom at position 3, a chlorine atom at position 7, and a tetrahydropyran-2-yl (THP) protecting group at position 1. The THP group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development (e.g., EGFR inhibitors) .

Properties

IUPAC Name

3-bromo-7-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-11-7-5-14-6-8(13)10(7)16(15-11)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQHODIZMVZSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of bromine and chlorine atoms, contribute to its biological activity, making it a candidate for drug development.

Chemical Structure and Properties

The compound has the following chemical formula: C11H11BrClN3O\text{C}_{11}\text{H}_{11}\text{BrClN}_3\text{O}. Its IUPAC name is this compound. The molecular structure can be represented as follows:

SMILES ClC1 C2C NC C1 C Br NN2C1CCCCO1\text{SMILES ClC1 C2C NC C1 C Br NN2C1CCCCO1}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical in various disease pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It can bind to cellular receptors, influencing signaling pathways that regulate cell growth and survival.
  • Pathway Interference : The compound may disrupt key signaling pathways associated with cancer and viral infections.

Biological Activity

Research indicates that this compound has shown promise in several areas:

Antiviral Activity

Studies have demonstrated the compound's potential as an antiviral agent. It has been evaluated for its efficacy against various viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV), showing low micromolar activity without significant cytotoxicity .

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer pathways suggests its potential as an anticancer agent. In vitro studies have indicated that it may reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple mechanisms .

Case Studies

Several studies have explored the biological activity of pyrazolo[4,3-c]pyridines, including this compound:

  • Antiviral Studies : A recent study highlighted the synthesis of related compounds that exhibited high affinity for cyclin G-associated kinase (GAK), which is implicated in viral replication. Although direct studies on 3-Bromo-7-chloro derivatives were limited, the structural similarities suggest potential antiviral applications .
  • Anticancer Research : Another research focused on the structural modifications of pyrazolo[4,3-c]pyridines indicated that certain substitutions could enhance anticancer activity. The presence of halogens like bromine and chlorine was noted to affect binding affinity and selectivity towards cancer-related targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridineSimilar halogenation patternModerate antiviral activity
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleDifferent substitution patternLimited biological studies

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound may possess anticancer properties by interacting with specific molecular targets involved in cancer pathways. The halogen atoms (bromine and chlorine) enhance its reactivity and binding affinity to enzymes and receptors critical for tumor growth and survival. Studies have shown that derivatives of pyrazolo compounds exhibit promising inhibition of cancer cell proliferation, making them candidates for further drug development.

Antimicrobial Properties
The antimicrobial efficacy of 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has been explored against resistant bacterial strains. Preliminary data suggest that this compound may have minimum inhibitory concentration (MIC) values comparable to conventional antibiotics, indicating its potential as a therapeutic agent against resistant infections. For instance, a study highlighted the effectiveness of related pyrazolo derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values around 6 μg/mL .

Chemical Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules. The synthetic routes typically involve multi-step processes starting from simpler precursors, which are cyclized to form the pyrazolo core followed by halogenation to introduce bromine and chlorine atoms at specific positions .

The biological activity of this compound is attributed to its ability to inhibit key enzymes and modulate receptor activity. The presence of halogens enhances the compound's interaction with biological targets, potentially leading to therapeutic effects in various diseases, particularly those related to inflammation and cancer .

Case Studies

Study on Anticancer Properties
A detailed investigation into the anticancer properties of pyrazolo derivatives revealed that modifications at the halogen positions significantly influenced their efficacy against various cancer cell lines. The study concluded that compounds similar to 3-Bromo-7-chloro exhibited enhanced apoptosis in cancer cells through specific receptor interactions.

Antimicrobial Efficacy Study
Another study focused on the antimicrobial activity of pyrazolo derivatives against resistant bacterial strains demonstrated that certain derivatives had MIC values comparable to conventional antibiotics. This highlights the potential for developing new therapeutic agents from compounds like 3-Bromo-7-chloro .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₂BrClN₃O
  • Molecular Weight : ~316.6 g/mol (calculated)
  • Substituent Effects : Bromine and chlorine introduce steric bulk and electron-withdrawing effects, influencing reactivity and binding affinity in biological targets.

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and its analogs, focusing on substitution patterns, molecular properties, and applications.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Br (3), Cl (7), THP (1) C₁₁H₁₂BrClN₃O 316.6 Intermediate for EGFR inhibitors; THP enhances stability
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Br (3), Cl (6), THP (1) C₁₁H₁₂BrClN₃O 316.6 Positional isomer; altered reactivity in coupling reactions
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Br (7), I (3), THP (1) C₁₁H₁₁BrIN₃O 400.08 Larger iodine atom increases steric hindrance; used in cross-coupling
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Br (3), OMe (7), THP (1) C₁₂H₁₄BrN₃O₂ 312.16 Methoxy group improves solubility; [4,3-b] ring fusion alters electronic properties
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Br (6), THP (1) C₁₁H₁₂BrN₃O 282.14 Simpler structure; absence of Cl reduces polarity

Substituent Position and Reactivity

  • Halogen Effects : Bromine at position 3 (target compound) facilitates Suzuki-Miyaura cross-coupling reactions, whereas iodine (as in the 7-Bromo-3-iodo analog) offers higher reactivity in Buchwald-Hartwig aminations . Chlorine at position 7 (target) vs. position 6 () alters regioselectivity in nucleophilic substitutions .
  • Ring Fusion Differences : The [4,3-c] pyrazolopyridine core (target) differs electronically from the [4,3-b] system (), affecting π-stacking interactions in protein binding .

Research Findings and Data

Spectroscopic Data

  • NMR Shifts: For the target compound, the THP group’s anomeric proton typically resonates at δ 5.4–5.6 ppm, while aromatic protons in the pyrazolo[4,3-c]pyridine core appear at δ 8.2–8.5 ppm (similar to analogs in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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